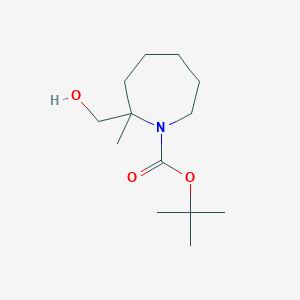

tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate

描述

Chemical Identity and Nomenclature

This compound is systematically identified by the Chemical Abstracts Service number 1785541-37-8 and molecular formula C₁₃H₂₅NO₃. The compound possesses a molecular weight of 243.34 grams per mole, establishing it as a medium-sized organic molecule within the azepane family. The structural identity is further characterized by the MDL number MFCD30723534, which provides additional database identification across chemical information systems.

The compound's nomenclature reflects its complex structural architecture, beginning with the tert-butyl ester functionality attached to the carboxylate group at position 1 of the azepane ring. The systematic name specifically denotes the presence of both hydroxymethyl and methyl substituents at position 2, creating a quaternary carbon center that significantly influences the molecule's stereochemistry and reactivity profile. The SMILES notation CC(C)(OC(N1CCCCCC1(CO)C)=O)C provides a concise representation of the molecular connectivity.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1785541-37-8 |

| Molecular Formula | C₁₃H₂₅NO₃ |

| Molecular Weight | 243.34 g/mol |

| MDL Number | MFCD30723534 |

| SMILES Notation | CC(C)(OC(N1CCCCCC1(CO)C)=O)C |

The structural complexity of this compound emerges from the integration of multiple functional groups within a single molecular framework. The azepane ring serves as the central scaffold, providing a seven-membered saturated nitrogen heterocycle that exhibits conformational flexibility compared to smaller ring systems. The tert-butoxycarbonyl group functions as both a protecting group for the nitrogen atom and a site for potential synthetic manipulation, while the hydroxymethyl group offers opportunities for further functionalization through oxidation, substitution, or coupling reactions.

The stereochemical considerations of this compound are particularly noteworthy due to the quaternary carbon center at position 2. This structural feature creates the potential for stereoisomeric variants, though the current literature does not extensively address the specific stereochemical preferences or configurations. The presence of both hydroxymethyl and methyl groups at the same carbon position creates steric interactions that may influence the preferred conformations of the azepane ring and affect the compound's overall molecular dynamics.

Historical Context in Azepane Chemistry

The development of azepane chemistry has evolved significantly over the past several decades, with seven-membered nitrogen heterocycles gaining recognition for their unique properties and biological activities. Historical research in this field has demonstrated that azepanes and azepines reveal a wide range of biological activities, extending beyond central nervous system applications to include antibacterial, anticancer, antiviral, antiparasitic, and antiallergy properties. The progression from naturally occurring alkaloids containing seven-membered nitrogen rings to the synthetic development of functionalized azepane derivatives represents a significant advancement in heterocyclic chemistry.

Early synthetic approaches to azepane derivatives often relied on ring expansion methodologies, transforming five or six-membered precursors through thermal, photochemical, or microwave-assisted processes. These foundational methods established the groundwork for more sophisticated synthetic strategies that could introduce specific substitution patterns and functional group arrangements. The evolution of synthetic methodology has particularly focused on developing efficient routes to N-protected azepanes, recognizing the importance of protecting group strategies in enabling selective functionalization of these heterocyclic systems.

The emergence of tert-butoxycarbonyl-protected azepanes as valuable synthetic intermediates reflects broader trends in protective group chemistry and heterocyclic synthesis. The tert-butoxycarbonyl group has become a standard protecting group for amines due to its stability under basic conditions and ease of removal under acidic conditions. When applied to azepane systems, this protecting group strategy enables complex synthetic transformations while maintaining the integrity of the nitrogen heterocycle.

Contemporary research has increasingly recognized the importance of substituted azepanes in medicinal chemistry applications. The systematic exploration of different substitution patterns, including the hydroxymethyl and methyl substituents found in this compound, represents ongoing efforts to optimize the biological and pharmacological properties of these heterocyclic compounds. This compound specifically contributes to the expanding library of functionalized azepanes available for pharmaceutical research and development.

Significance in Heterocyclic Chemistry

Seven-membered nitrogen heterocycles occupy a unique position in heterocyclic chemistry due to their distinctive conformational and electronic properties. Unlike their five and six-membered counterparts, seven-membered rings exhibit increased conformational flexibility while maintaining sufficient rigidity to enforce specific spatial arrangements of substituents. This balance between flexibility and constraint makes azepane derivatives particularly valuable as scaffolds for drug design and as intermediates in complex synthetic sequences.

The significance of this compound extends beyond its individual chemical properties to encompass its role as a representative example of functionalized azepane chemistry. The compound demonstrates how multiple functional groups can be successfully incorporated into a seven-membered nitrogen heterocycle without compromising structural integrity or synthetic accessibility. The presence of both electron-withdrawing and electron-donating substituents creates opportunities for diverse chemical reactivity patterns.

Synthetic methodologies for accessing functionalized azepanes have advanced considerably, with researchers developing efficient cascade approaches for constructing both simple azepane-containing compounds and complex oligocyclic structures. These developments have particular relevance for the synthesis of compounds like this compound, where multiple substituents must be introduced in a controlled manner to achieve the desired substitution pattern.

The conformational analysis of seven-membered nitrogen heterocycles reveals important implications for biological activity and molecular recognition. The azepane ring can adopt multiple conformations, including chair, boat, and twist conformations, with the relative energies depending on the nature and position of substituents. For this compound, the quaternary carbon center at position 2 likely influences the preferred conformations by introducing steric constraints that favor specific ring geometries.

Current Research Landscape

Contemporary research investigating this compound and related azepane derivatives focuses on several key areas of scientific inquiry. Current investigations emphasize the compound's potential as a building block for more complex molecular architectures, particularly in the context of pharmaceutical chemistry and materials science applications. The unique combination of functional groups present in this molecule provides multiple sites for chemical modification and derivatization.

Recent synthetic developments have demonstrated efficient routes to functionalized azepanes through various methodological approaches. Cross-coupling reactions with alpha-halo eneformamides have emerged as particularly effective strategies for constructing functionalized azepanes with excellent stereoselectivity. These methodologies represent significant advances over previous approaches that required highly reactive metalated coupling partners or unstable electrophilic substrates.

The availability of this compound from commercial suppliers indicates its recognized value as a research chemical and synthetic intermediate. Multiple suppliers offer this compound in various quantities and purities, suggesting active demand from the research community for this specific azepane derivative. The compound is typically available in high purity forms suitable for research applications, with purity levels exceeding 95% commonly reported.

| Supplier Category | Availability | Typical Quantities | Purity Levels |

|---|---|---|---|

| Research Chemical Suppliers | Commercial | 1 mg - 50 mg | >95% |

| Building Block Collections | Custom Synthesis | Variable | Research Grade |

| Academic Collaborations | Limited | Research Quantities | Analytical Standards |

Current research applications of this compound span multiple disciplines within organic chemistry and chemical biology. The compound serves as a valuable intermediate in synthetic routes toward more complex azepane-containing molecules, including potential pharmaceutical targets and biological probes. The hydroxymethyl functionality provides a convenient handle for further elaboration through oxidation to aldehydes or carboxylic acids, while the protected amine allows for selective deprotection and subsequent functionalization.

Ongoing investigations continue to explore the stereochemical aspects of this compound and related azepane derivatives, particularly focusing on how the quaternary carbon center at position 2 influences both synthetic accessibility and biological activity. The development of stereoselective synthetic routes to specific stereoisomers of this compound represents an active area of research, with potential implications for optimizing biological properties and synthetic utility.

属性

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-7-5-6-8-13(14,4)10-15/h15H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEHTXHMBFXNPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCN1C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Information

tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate is a chemical compound with the molecular formula \$$C{13}H{25}NO_3\$$ and a molecular weight of 243.34 g/mol. It is often used as a building block in organic synthesis, particularly in pharmaceutical development.

IUPAC Name: this compound

CAS No.: 1785541-37-8

Standard InChI: InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-7-5-6-8-13(14,4)10-15/h15H,5-10H2,1-4H3

Standard InChIKey: GLEHTXHMBFXNPN-UHFFFAOYSA-N

SMILES: CC1(CCCCCN1C(=O)OC(C)(C)C)CO

Canonical SMILES: CC1(CCCCCN1C(=O)OC(C)(C)C)CO

While the provided documents do not detail specific preparation methods for this compound, they do reference reactions and processes that may be relevant to synthesizing similar compounds.

- Use as a Building Block: this compound is employed as a building block in organic synthesis for pharmaceutical development.

Related Synthesis Processes

The documents contain information about synthesizing compounds with similar structural features or protecting groups, such as tert-butyl and hydroxymethyl groups.

Synthesis of tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate: This involves reacting compound [V] with a Reformatsky reagent of compound [IV] in an organic solvent to obtain compound [VII]. Compound [VII] is then treated with tetra-butyl ammonium fluoride in THF to obtain compound [VIII]. Compound [VIII] is converted to compound [IX] through selective ketal formation with 2,2-dimethoxy propane in the presence of D-10-camphor sulfonic acid in dichloromethane, followed by separation by selective extraction with n-hexane.

Reaction Conditions: Reactions are often conducted in solvents like THF and acetonitrile at temperatures between 60°C to 85°C for 8 to 24 hours.

化学反应分析

Types of Reactions

tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: 2-(Carboxymethyl)-2-methylazepane-1-carboxylate.

Reduction: 2-(Hydroxymethyl)-2-methylazepane-1-methanol.

Substitution: Various substituted azepane derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Overview:

In medicinal chemistry, tert-butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate serves as an important intermediate for synthesizing various bioactive molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block in drug discovery.

Key Applications:

- Synthesis of Piperidine Derivatives: The compound can be transformed into piperidine derivatives through nucleophilic substitution reactions. These derivatives have shown moderate antibacterial and antifungal activities in preliminary biological evaluations.

- Therapeutic Potential: Compounds derived from this azepane are investigated for their therapeutic potential in treating diseases such as type 2 diabetes and cancer, primarily through their action as α-glucosidase inhibitors .

Case Studies:

- A study demonstrated the synthesis of piperazine derivatives that exhibited biological activity against various microorganisms, highlighting the compound's role as a precursor in drug development.

Organic Synthesis

Overview:

In organic synthesis, this compound is utilized as a precursor for constructing complex molecular structures. Its reactivity facilitates various synthetic pathways.

Key Applications:

- Multi-Step Synthetic Routes: The compound is frequently employed in reactions such as esterification and amidation to create more complex molecules.

- Polymer Synthesis: It is utilized in atom transfer radical polymerization (ATRP) and Cu-catalyzed azide/alkyne cycloaddition (CuAAC) reactions to synthesize well-defined molecular architectures like Janus-type double-brushes.

Results:

The one-pot synthesis approach using this compound has led to advanced materials with precise structural control, showcasing its utility in materials science.

Biochemistry

Overview:

The tert-butyl group of this compound is also evaluated for its interactions with biological systems.

Key Applications:

- NMR Studies: This compound is used as a probe in NMR spectroscopy to study protein-lipid interactions, particularly in synaptic vesicle priming and neurotransmitter release.

Results:

Studies indicate that the tert-butyl group enhances specific protein-lipid interactions, providing insights into the molecular mechanisms underlying neurotransmission.

Analytical Chemistry

Overview:

In analytical chemistry, this compound serves as a standard reference compound.

Key Applications:

- Chromatographic Analyses: It is utilized in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify compounds within complex mixtures.

Results:

Its use as a chromatographic standard has facilitated accurate analyses of pharmaceutical formulations, ensuring quality control in drug production.

Summary Table of Applications

| Application Area | Key Uses | Outcomes/Results |

|---|---|---|

| Medicinal Chemistry | Synthesis of piperidine derivatives | Moderate antibacterial and antifungal activity |

| Organic Synthesis | Multi-step synthetic routes; polymer synthesis | Advanced materials with precise structural control |

| Biochemistry | NMR studies on protein-lipid interactions | Insights into neurotransmission mechanisms |

| Analytical Chemistry | Reference compound for chromatographic analyses | Enhanced quality control in pharmaceutical formulations |

作用机制

The mechanism by which tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their properties, and applications:

Key Differences and Implications

Structural Variations

- Ring Size and Heteroatoms: The target compound contains a 7-membered azepane ring, while tert-Butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate (CAS 1381946-91-3) features a 1,4-diazepane ring with an additional nitrogen atom. tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate (CAS 1823981-56-1) shares the same molecular formula (C₁₃H₂₅NO₃) as the target compound but differs in substituent positions (4-hydroxy and 4,5-dimethyl groups), which may influence steric hindrance and metabolic stability .

Research Findings and Challenges

Stability and Commercial Viability

- The target compound’s discontinuation contrasts with the availability of analogs like CAS 1823981-56-1, which remains in production as a pharmaceutical intermediate. This may reflect differences in demand or synthetic complexity .

生物活性

Tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, which includes a tert-butyl group and a hydroxymethyl group attached to a 2-methylazepane backbone, positions it as a versatile building block in various chemical applications. This article delves into the biological activity of this compound, exploring its interactions with biological systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C12H23NO3

- Molecular Weight: Approximately 243.34 g/mol

- Structural Features: The compound features a tert-butyl group and a hydroxymethyl group, contributing to its reactivity and interaction with biological targets.

Biological Activity Overview

This compound exhibits several biological activities primarily through its applications in drug discovery and biochemical studies. The following sections summarize key findings related to its biological activity.

1. Drug Discovery Applications

The compound is utilized in the synthesis of piperidine derivatives, which are prevalent in pharmaceuticals. These derivatives have been investigated for various therapeutic potentials, including:

- Antimicrobial Activity: Piperidine-based compounds derived from this compound have shown promising results against bacterial strains.

- CNS Activity: Some derivatives exhibit potential central nervous system (CNS) activity, making them candidates for further pharmacological studies .

2. Biochemical Studies

In biochemistry, the compound serves as a probe for studying protein-lipid interactions. Notably:

- NMR Studies: The tert-butyl group enhances certain protein-lipid interactions, particularly in synaptic vesicle priming and neurotransmitter release mechanisms. NMR spectroscopy has been employed to elucidate these interactions, providing insights into molecular mechanisms underlying neurotransmission .

3. Polymer Chemistry

This compound is also significant in polymer chemistry:

- Synthesis of Asymmetric Molecular Brushes: It is used as a precursor in the synthesis of complex molecular structures via atom transfer radical polymerization (ATRP) and Cu-catalyzed azide/alkyne cycloaddition (CuAAC) reactions .

- Janus-Type Double Brushes: A one-pot synthesis approach utilizing this compound has led to the creation of Janus-type double-brushes with precise structural control, demonstrating its utility in advanced materials science .

Research Findings and Case Studies

A review of literature reveals several studies highlighting the biological activity of this compound:

常见问题

Q. What are the standard synthetic routes for tert-butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of tert-butyl carbamate derivatives typically involves coupling hydrazine derivatives with aldehydes or ketones under reflux conditions. For example, tert-butyl carbazate reacts with substituted benzaldehydes in ethanol under reflux to form hydrazone derivatives, achieving yields of 75–85% after purification . Optimization includes controlling stoichiometry (1:1 molar ratio of carbazate to aldehyde), solvent selection (ethanol or THF), and reaction duration (3–6 hours). Post-synthesis purification via recrystallization or column chromatography is critical for removing unreacted starting materials and side products .

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H-NMR : The tert-butyl group appears as a singlet at δ 1.4–1.5 ppm. Hydroxymethyl protons resonate as a triplet near δ 3.5–3.7 ppm due to coupling with adjacent CH groups. Azepane ring protons show complex splitting patterns between δ 1.8–3.0 ppm .

- 13C-NMR : The carbonyl carbon of the carbamate group is observed at δ 155–160 ppm. The tert-butyl carbons appear as a distinct quartet at δ 28–30 ppm (CH3) and δ 80–85 ppm (quaternary C) .

- IR : Stretching vibrations for the hydroxyl group (O–H) appear at 3200–3400 cm⁻¹, while the carbamate carbonyl (C=O) absorbs at 1680–1720 cm⁻¹ .

Advanced Research Questions

Q. What methodologies are recommended for analyzing hydrogen-bonding interactions in the crystalline form of this compound?

- Methodological Answer : Hydrogen-bonding networks can be analyzed using graph set analysis (GSA), which categorizes interactions into patterns like chains (C), rings (R), and self-assembled motifs. For tert-butyl carbamates, the hydroxyl and carbamate groups often form intermolecular O–H···O=C bonds, creating infinite chains (C(4) or C(6) motifs). X-ray crystallography data refined via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) can identify bond distances (typically 2.6–3.0 Å) and angles (100–120°) . Visualization tools like ORTEP (via WinGX) illustrate anisotropic displacement ellipsoids and packing diagrams .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or crystal-packing forces. To address this:

- Experimental Validation : Repeat NMR in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.

- Computational Refinement : Use density functional theory (DFT) with solvent models (e.g., PCM) to simulate NMR spectra, accounting for solvation and tautomerism.

- Crystallographic Cross-Check : Compare experimental X-ray data (refined via SHELXL) with computed electrostatic potential maps to validate molecular geometry .

Q. What strategies are effective for optimizing the stereoselective synthesis of this compound’s azepane ring?

- Methodological Answer : Stereocontrol in azepane synthesis can be achieved via:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-serine derivatives) to induce asymmetry during ring closure .

- Catalytic Asymmetric Hydrogenation : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for reducing imine intermediates to amines with >90% enantiomeric excess (ee).

- Dynamic Kinetic Resolution : Utilize enzymes or organocatalysts to selectively stabilize one transition state during ring formation .

Data Analysis and Reporting

Q. How should researchers document crystallographic data for this compound to ensure reproducibility?

- Methodological Answer :

- CIF Generation : Use WinGX to compile crystallographic information files (CIFs), including unit cell parameters, space group, and refinement statistics (R-factor < 5%).

- Deposition : Submit data to the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) with full metadata (temperature, radiation source, resolution).

- Validation : Cross-check using PLATON or CHECKCIF to identify symmetry errors or missed hydrogen bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。